1,8-Naphthyridine-2,7-dicarboxylic acid
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Overview
Description
1,8-Naphthyridine-2,7-dicarboxylic acid is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of carboxylic acid groups at the 2 and 7 positions of the naphthyridine ring system imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthyridine-2,7-dicarboxylic acid can be synthesized through various methods. One common approach involves the Friedländer reaction, which is a condensation reaction between 2-aminopyridine and a carbonyl compound. This reaction can be catalyzed by acidic or basic conditions . Another method involves the use of multicomponent reactions, where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate are reacted in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-2,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carboxylic acid groups and the nitrogen atoms in the naphthyridine ring .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be employed to reduce the carbonyl groups to alcohols.
Major Products
The major products formed from these reactions include difunctionalized naphthyridines, such as 2,7-diamino-1,8-naphthyridine and 2-amino-1,8-naphthyridine-7-carboxaldehyde .
Scientific Research Applications
1,8-Naphthyridine-2,7-dicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-2,7-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups and nitrogen atoms in the naphthyridine ring allow the compound to form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors . This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1,8-Naphthyridine-2,7-dicarboxylic acid can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridine: This compound has nitrogen atoms at the 1 and 5 positions of the naphthyridine ring and exhibits different chemical reactivity and biological activities.
2,7-Difunctionalized-1,8-Naphthyridines: These compounds have various functional groups at the 2 and 7 positions, which can alter their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H6N2O4 |
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Molecular Weight |
218.17 g/mol |
IUPAC Name |
1,8-naphthyridine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H6N2O4/c13-9(14)6-3-1-5-2-4-7(10(15)16)12-8(5)11-6/h1-4H,(H,13,14)(H,15,16) |
InChI Key |
QMLKMVUDVDYESY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=CC(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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